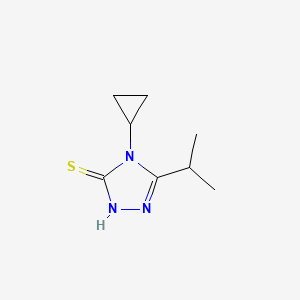
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H13N3S . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in the ring structure .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringSc1nnc([nH]1)C2CC2 . This indicates that the compound contains a cyclopropyl group attached to the 4-position of the 1,2,4-triazole ring, and an isopropyl group attached to the 5-position .
Mécanisme D'action
The exact mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme COX2, which is involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been found to inhibit the activity of several other enzymes, including cyclin-dependent kinase 1 (CDK1) and protein kinase C (PKC). This compound may also induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have found that this compound can inhibit the production of prostaglandins and other inflammatory mediators, as well as the growth of tumor cells. Additionally, in vivo studies have found that this compound can reduce inflammation and oxidative stress, as well as reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to handle and store. Additionally, it is relatively inexpensive to synthesize and is not toxic to humans. However, this compound is not yet approved for use in humans, and thus its use in laboratory experiments should be done with caution.
Orientations Futures
There are several potential future directions for research on 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol. One direction is to further study its potential use as an anticancer agent. Additionally, this compound could be studied for its potential use as a therapeutic agent for other diseases, such as inflammatory and cardiovascular diseases. Furthermore, this compound could be studied for its potential use as an antimicrobial agent, as well as its potential use in other laboratory experiments. Finally, further research could be done to better understand the exact mechanism of action of this compound.
Méthodes De Synthèse
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be synthesized via a two-step process. The first step involves the reaction of 4-cyclopropyl-5-isopropylthiazole-2-thiol and 1,2,4-triazole in the presence of an aqueous solution of sodium hydroxide. This reaction yields a mixture of this compound and 5-isopropyl-4H-1,2,4-triazole-3-thiol (IPIT). The second step involves the removal of IPIT from the reaction mixture by extraction with ethyl acetate or another suitable solvent. This yields a pure sample of this compound.
Applications De Recherche Scientifique
Agents antifongiques
Les composés contenant le motif 1,2,4-triazole-thioéther, tels que le 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, ont été synthétisés et évalués en tant qu'agents antifongiques potentiels . Ces composés ont montré une bonne activité inhibitrice contre divers champignons, y compris Physalospora piricola .
Agents anticancéreux
Les dérivés du 1,2,4-triazole ont été synthétisés et évalués en tant qu'agents anticancéreux prometteurs . Certains de ces composés ont montré une activité cytotoxique prometteuse contre diverses lignées cellulaires cancéreuses humaines, notamment MCF-7, Hela et A549 .
Détection des marqueurs d'ADN
Le 1H-1,2,4-triazole-3-thiol, un composé similaire au this compound, a été utilisé dans la conception d'une sonde basée sur la diffusion Raman de surface améliorée pour la détection rapide et précise des marqueurs d'ADN .
Synthèse de composés biologiquement actifs
Les dérivés du 1,2,4-triazole ont été utilisés dans la synthèse de composés biologiquement actifs . Ces composés ont été synthétisés en utilisant des sources d'énergie alternatives, telles que l'irradiation ultrasonique .
Activités anti-inflammatoire et analgésique
Les dérivés de l'indole, qui peuvent être synthétisés à partir de composés du 1,2,4-triazole, ont montré des activités anti-inflammatoire et analgésique .
Propriétés
IUPAC Name |
4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUIKMATRQJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

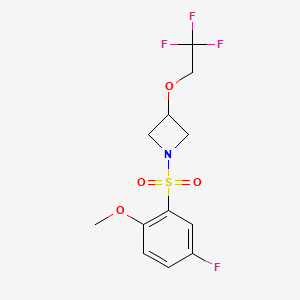
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)
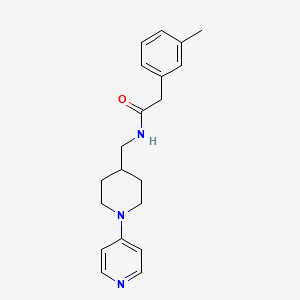
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)
![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)
![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)
![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)
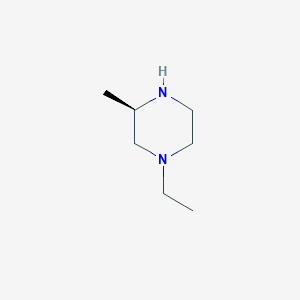
![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)
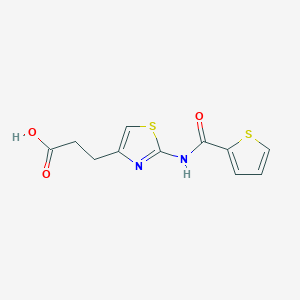
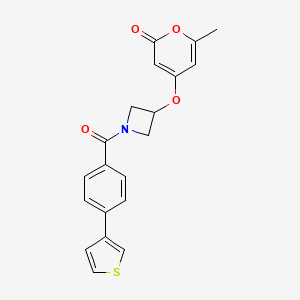

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)